molecular formula C21H26N6O3S B2502404 [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone CAS No. 2034207-90-2

[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone

Cat. No.: B2502404
CAS No.: 2034207-90-2
M. Wt: 442.54
InChI Key: WAIBYMIROYSPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone is a synthetic chemical compound featuring a complex structure with multiple heterocyclic systems, including a 3,5-dimethyl-1H-pyrazole and a 5-methyl-1-phenylpyrazole, linked by a sulfonyl-diazepanone scaffold. As a pyrazole derivative, this compound is of significant interest in medicinal chemistry and drug discovery research. Pyrazole-containing compounds are recognized as pharmacologically important active scaffolds and are known to exhibit a wide spectrum of biological activities . These activities often include serving as inhibitors for various enzymes or receptors, making them valuable tools for probing biological pathways . Researchers can leverage this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for investigative purposes. The presence of both a sulfonamide group and a carbonyl group within its architecture contributes to its potential for hydrogen bonding and interaction with biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

2034207-90-2

Molecular Formula

C21H26N6O3S

Molecular Weight

442.54

IUPAC Name

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C21H26N6O3S/c1-15-20(16(2)24-23-15)31(29,30)26-11-7-10-25(12-13-26)21(28)19-14-22-27(17(19)3)18-8-5-4-6-9-18/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,23,24)

InChI Key

WAIBYMIROYSPGO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone is a complex organic molecule that incorporates a pyrazole moiety known for its diverse biological activities. This article explores the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C20H29N5O4SC_{20}H_{29}N_{5}O_{4}S and a molecular weight of approximately 435.5 g/mol. Its structure features a diazepane ring and two distinct pyrazole derivatives, which are significant for its pharmacological potential.

Pharmacological Potential

Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activities of the compound can be categorized as follows:

  • Anti-inflammatory Activity
    • Pyrazole derivatives have shown promising results in reducing inflammation. For instance, compounds similar to this one have been tested in models such as carrageenan-induced paw edema in rats, demonstrating significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Antimicrobial Activity
    • Several studies have reported the antimicrobial properties of pyrazole derivatives against various bacterial strains. Compounds similar to the one discussed have exhibited activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of sulfonamide groups has been linked to enhanced antimicrobial efficacy .
  • Anticancer Activity
    • The pyrazole nucleus has been recognized for its potential in cancer therapy. Research has indicated that modifications to the pyrazole structure can lead to compounds with significant cytotoxic effects against cancer cell lines . For instance, derivatives have been synthesized that inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives showed that certain compounds achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone . This highlights the potential utility of this compound in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, a novel group of pyrazole derivatives was synthesized and tested against various pathogens. One particular derivative demonstrated substantial inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) significantly lower than that of traditional antibiotics . This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedResult/EffectReference
Anti-inflammatoryCarrageenan-induced edema modelUp to 85% TNF-α inhibition at 10 µM
AntimicrobialMIC testing against bacterial strainsEffective against E. coli and S. aureus
AnticancerCytotoxicity assays on cancer cell linesInduced apoptosis in various cancer types

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

Key structural analogs share pyrazole or diazepane motifs, with variations in substituents impacting bioactivity, solubility, and metabolic stability. Below is a comparative analysis of selected compounds:

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone 1,4-Diazepane Sulfonylated 3,5-dimethylpyrazole; 5-methyl-1-phenylpyrazole Hypothesized kinase inhibition (e.g., JAK/STAT, PI3K) due to pyrazole-diazepane synergy
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Phenyl-pyrazolopyrimidine 3,5-Dimethylpyrazole; phenylpyrazolopyrimidine Moderate adenosine A2A receptor antagonism (IC₅₀ = 1.2 μM); antitumor activity in vitro
Zygocaperoside (from Zygophyllum fabago) Triterpenoid saponin Oleanane skeleton; glycoside chains Cytotoxic effects against HepG2 (IC₅₀ = 8.7 μM) via apoptosis induction

Key Structural and Functional Differences

  • Diazepane vs. In contrast, the pyrazolopyrimidine core in Bakr and Mehany’s compound (2016) provides planar rigidity, favoring interactions with purine-binding sites (e.g., kinases) .
  • Sulfonyl vs. Amino Linkers: The sulfonyl group in the target compound may improve metabolic stability and solubility compared to the amino linker in Bakr’s analog, which could be prone to oxidative deamination .
  • Substituent Effects : The 5-methyl-1-phenylpyrazole group in the target compound likely enhances lipophilicity and membrane permeability relative to the glycoside chains in Zygocaperoside, which improve aqueous solubility but limit blood-brain barrier penetration .

Pharmacological Screening Insights

Structural similarities imply the target compound might exhibit broader kinase inhibition due to its dual pyrazole motifs, which are known to chelate ATP-binding site magnesium ions . Zygocaperoside’s cytotoxicity highlights the role of glycosylation in modulating bioavailability, a feature absent in synthetic pyrazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.